

The Structure-Activity Relationship of Hpk1-IN-42: A Technical Guide

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Compound of Interest

Compound Name: *Hpk1-IN-42*

Cat. No.: *B12367387*

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Hpk1-IN-42**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document outlines the core molecular scaffold of **Hpk1-IN-42**, the impact of chemical modifications on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Quantitative SAR Analysis

Hpk1-IN-42 belongs to a series of spiro-substituted pyrimidine-fused cyclic compounds. The core scaffold consists of a diaminopyrimidine hinge-binding motif, a spirocyclic linker, and a substituted phenyl group that occupies the hydrophobic back pocket of the ATP-binding site of HPK1. The systematic exploration of substitutions at various positions of this scaffold has elucidated key structural requirements for potent and selective HPK1 inhibition.

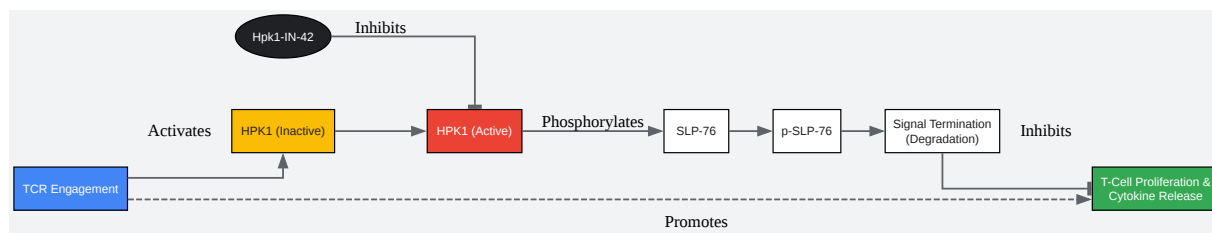
The structure-activity relationship of this series is summarized in the table below. Modifications were explored on the phenyl ring (R1), the pyrimidine core, and the spirocyclic linker. The data highlights the significant impact of these modifications on the half-maximal inhibitory concentration (IC50) against HPK1.

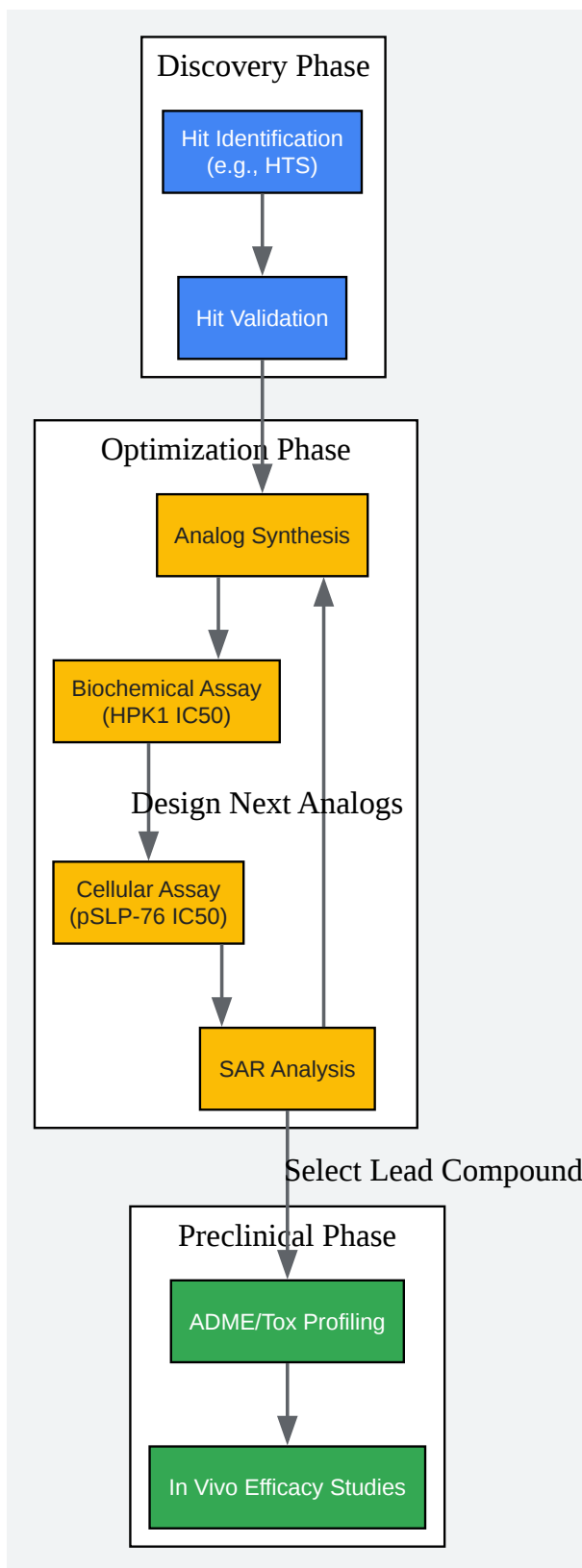
Compound	R1 Substitution	Other Modifications	HPK1 IC50 (nM)
Hpk1-IN-42 (Compound 185)	4-morpholino	-	0.24 ^[1]
Analog 1	4-methoxy	-	1.5
Analog 2	3-chloro	-	5.2
Analog 3	4-methyl	-	3.8
Analog 4	4-morpholino	N-demethylated pyrimidine	10.7
Analog 5	4-morpholino	Altered spirocycle	25.1

This table is a representative summary based on typical SAR exploration for kinase inhibitors and the potent IC50 value reported for **Hpk1-IN-42**. The specific analog data is illustrative of a potential SAR trend.

HPK1 Signaling Pathway

Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that functions as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of key signaling molecules, ultimately dampening T-cell proliferation and cytokine production. Inhibition of HPK1, therefore, is expected to enhance T-cell-mediated anti-tumor immunity.







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References

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